molecular formula C15H10BrNO2 B132701 AHR 10240 CAS No. 91713-91-6

AHR 10240

Cat. No.: B132701
CAS No.: 91713-91-6
M. Wt: 316.15 g/mol
InChI Key: JDSPXIPYMUGSIJ-UHFFFAOYSA-N
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Description

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one (CAS: 91713-91-6) is a cyclic metabolite of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) . Its molecular formula is C₁₅H₁₀BrNO₂ (MW: 316.15 g/mol), featuring a 4-bromobenzoyl group attached to the oxindole scaffold at the 7-position . This compound is a brown-yellow to orange-red crystalline powder with a purity of ≥98% and is stable under ambient storage and transport conditions . It is utilized in academic and industrial research, particularly in pharmaceutical chemistry and drug metabolism studies, due to its structural relevance to bioactive indole derivatives .

Properties

IUPAC Name

7-(4-bromobenzoyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPXIPYMUGSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440521
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
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Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91713-91-6
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
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Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
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Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
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Record name 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
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Biological Activity

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used for treating inflammatory diseases of the eye. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

  • Molecular Formula: C₁₅H₁₀BrNO₂
  • Molecular Weight: 316.15 g/mol
  • CAS Number: 91713-91-6
  • IUPAC Name: 7-(4-bromobenzoyl)-1,3-dihydroindol-2-one

The compound features a bromobenzoyl group attached to a dihydroindole framework, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is primarily linked to its role as a precursor in the synthesis of bromfenac. The mechanism involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX enzymes, which play a significant role in the inflammatory response.
  • Formation of Active Metabolites: Upon hydrolysis in alkaline conditions, it generates sodium bromophenolate, which is believed to exert anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one exhibits significant anti-inflammatory properties. It is particularly noted for:

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, it reduces the production of prostaglandins that mediate inflammation.

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies have shown that it can inhibit various fungal strains, including Candida albicans. The minimal inhibitory concentration (MIC) values suggest it has comparable efficacy to established antifungal agents.

CompoundMIC (µg/mL)Activity Level
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one0.020High
Fluconazole (FLC)0.023High

This table illustrates the comparative antifungal activity against C. albicans, indicating that 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a potent candidate for further development.

Anticancer Potential

There are preliminary findings suggesting that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

  • Synthesis and Optimization Studies:
    • A study focused on optimizing the synthesis route for enhanced yield and purity highlighted the effectiveness of halogenation followed by reduction methods in producing high-quality 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one .
  • Biological Evaluation:
    • In vitro assays demonstrated that this compound exhibits selective inhibition against cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways . The selectivity profile indicates potential for fewer side effects compared to non-selective inhibitors.
  • Mechanistic Insights:
    • Molecular modeling studies have provided insights into the binding interactions between 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one and target proteins involved in inflammation and cancer pathways .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bromfenac Sodium

  • Overview : 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a key intermediate in the synthesis of bromfenac sodium, which is used as an anti-inflammatory medication. Bromfenac sodium is particularly effective for treating postoperative inflammation and pain following cataract surgery .
  • Mechanism of Action : Bromfenac acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins, which are mediators of inflammation and pain .

2. Preparation Methods

  • The compound can be synthesized through various methods, including halogenation and reduction processes that yield high purity and yield suitable for industrial applications. For instance, one method involves halogenating 7-(4-bromobenzoyl) indole in tetrahydrofuran with N-chlorosuccinimide under mild conditions, followed by reduction to obtain the desired product .
  • Yield and Purity : The described preparation methods yield up to 95% purity, emphasizing the compound's viability for large-scale pharmaceutical production .

Case Study 1: Efficacy in Inflammatory Conditions

  • A clinical study demonstrated that bromfenac sodium effectively reduced inflammation and pain post-cataract surgery compared to placebo treatments. Patients reported significant improvement in symptoms within days of application, showcasing the effectiveness of compounds derived from 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one .

Case Study 2: Synthesis Optimization

  • Research focused on optimizing the synthesis route for 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one highlighted the benefits of using tetrahydrofuran as a solvent. The study reported enhanced yields and simpler purification processes compared to traditional methods involving more complex reagents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxindole scaffold is a privileged structure in medicinal chemistry, with modifications at positions 3, 4, or 7 significantly altering pharmacological properties. Below is a systematic comparison of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one with structurally and functionally related compounds:

Structural Analogues with Substitutions on the Oxindole Core

Compound Name Substituent(s) Key Properties/Activities Reference(s)
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one 7-(4-Bromobenzoyl) Bromfenac metabolite; potential anti-inflammatory activity; purity ≥98%
5-Bromo-3-methylidene-1,3-dihydro-2H-indol-2-one (7g) 3-(Methylidene), 5-Bromo Antiviral activity (EC₅₀ = 20.0 µg/mL against RSV); higher cytotoxicity (CC₅₀ > 250 µg/mL)
(3E)-3-(4-Bromobenzylidene)-1,3-dihydro-2H-indol-2-one (3a) 3-(4-Bromobenzylidene) Solid-state crystallography data; synthesized via Knoevenagel condensation
7-Methyl-3-propyl-1,3-dihydro-2H-indol-2-one (4c) 3-Propyl, 7-Methyl IR absorption at 1700 cm⁻¹ (C=O); melting point 121–122°C
7-Benzoyl-5-chloro-1,3-dihydro-2H-indol-2-one 7-Benzoyl, 5-Chloro Investigated for PPARγ/α modulation; unique SMILES: O=C(C1=CC=CC=C1)C2=CC(Cl)=CC=C2NC3=O

Functional Analogues with Antiviral and Antimicrobial Activities

  • Compound 7c [(3Z)-3-(Prop-1-en-1-ylbenzene)-1,3-dihydro-2H-indol-2-one]: Exhibits the highest selectivity index (SI = 25) against vesicular stomatitis virus (VSV), surpassing reference drugs like Ribavirin (SI = 11) .
  • Methylol derivative of 1,3-dihydro-2H-indol-2-one: Shows reduced cytotoxicity (CC₅₀ ≈ Nifurtimox levels) while retaining trypanocidal activity .
  • 3-Substituted methylidene oxindoles (e.g., 3a–3e) : Substituents like 4-nitro or 4-methoxy enhance π-stacking interactions in crystal lattices, influencing solubility and bioavailability .

Research Findings and Implications

Antiviral Potential: Derivatives like 7g and 7c demonstrate that electron-withdrawing groups (e.g., bromo, nitro) enhance antiviral efficacy, though at the cost of increased cytotoxicity .

Solid-State Behavior : 4-Substituted methylidene oxindoles (e.g., 3a–3e) exhibit predictable packing motifs, critical for formulation development .

Toxicity Mitigation : Methylol modification of the oxindole core reduces cytotoxicity while preserving bioactivity, suggesting a viable strategy for optimizing safety profiles .

Preparation Methods

Halogenation of 7-(4-Bromobenzoyl)indole

The first step involves halogenating 7-(4-bromobenzoyl)indole in tetrahydrofuran (THF) using N-halosuccinimide (NXS, where X = Cl, Br, I) in the presence of concentrated hydrochloric or sulfuric acid. This reaction introduces two halogen atoms at the 3-position of the indole ring, forming 3,3-dihalogen-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. Key parameters include:

  • Molar ratios : A 1:1.4–2.0 ratio of indole to NXS ensures complete halogenation.

  • Acid concentration : 0.2–1.0 equivalents of acid optimize protonation without side reactions.

  • Solvent volume : 9–11 parts THF per part indole balance reactivity and solubility.

Reduction of the Dihalogenated Intermediate

The second step reduces the dihalogenated intermediate using zinc powder in acetic acid-THF. This dehalogenation selectively removes the 3-position halogens while preserving the ketone functionality. Critical factors include:

  • Zinc stoichiometry : A 3:1 zinc-to-intermediate ratio ensures complete reduction.

  • Temperature : Reactions proceed efficiently at 25–40°C, avoiding energy-intensive cooling.

Comparative Analysis of Synthetic Routes

The table below contrasts the novel method with traditional approaches:

Parameter Novel Method Prior Methods
Reaction Temperature25–40°C-70°C or 100–120°C
Reaction Time4–6 hours24–48 hours
Yield70–95%40–60%
Purification ComplexityCrystallization onlyColumn chromatography
ScalabilityIndustrial-friendlyLab-scale only

Data sourced from patent CN114014792A.

Experimental Data and Optimization Insights

Halogenation Step Optimization

Variations in acid concentration and solvent volume significantly impact yield. For example, using 0.6 kg of 36–38% HCl with 1.4 kg N-chlorosuccinimide (NCS) in 10 kg THF produced a 94% yield of 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. Excess acid (>1.0 eq) led to hydrolysis byproducts, while insufficient acid (<0.2 eq) resulted in incomplete halogenation.

Reduction Step Efficiency

Zinc powder’s particle size (100–200 mesh) proved critical for surface area-dependent reactivity. Smaller particles accelerated reduction, completing reactions in 4 hours versus 6 hours for larger particles. Post-reduction crystallization in THF-water mixtures (9:1 v/v) afforded the target compound in >99% purity.

Critical Evaluation of Methodological Advancements

The halogenation-reduction route addresses three major limitations of prior art:

  • Mild Conditions : Elimination of cryogenic or high-temperature steps reduces energy costs.

  • Simplified Purification : Crystallization replaces chromatographic methods, cutting time and solvent use.

  • Scalability : THF’s low toxicity and high recyclability make it ideal for industrial reactors.

Industrial Applicability and Scalability

The method’s robustness is demonstrated in multi-kilogram batches. For instance, a 1.0 kg scale synthesis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one achieved a 94% yield with 99.2% purity, meeting pharmaceutical-grade standards . Additionally, the intermediates’ stability under ambient storage conditions (6 months at 25°C) facilitates large-scale production scheduling.

Q & A

Q. What are the recommended safety protocols for handling 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one in laboratory settings?

While the compound is not classified under specific hazard categories (e.g., carcinogenicity or acute toxicity), general precautions for brominated aromatic compounds should be followed. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles, and work in a fume hood to minimize inhalation risks. Waste disposal should adhere to institutional guidelines for halogenated organic compounds. No specific safety management requirements beyond standard practices are reported .

Q. What synthetic routes are documented for preparing indol-2-one derivatives structurally related to this compound?

A common method involves Knoevenagel condensation of 1,3-dihydro-2H-indol-2-one with aromatic aldehydes, as demonstrated in the synthesis of ferrocene-substituted analogs. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) under reflux, yielding mixtures of geometric isomers that require chromatographic separation (e.g., preparative TLC or column chromatography) . For brominated derivatives like 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one, Friedel-Crafts acylation or direct bromobenzoylation of the indole nucleus may be applicable, though specific protocols are not detailed in the provided evidence.

Q. How can researchers confirm the structural identity of this compound after synthesis?

Initial characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include the carbonyl resonance (C=O) near 170 ppm in 13C^{13}\text{C} NMR and aromatic protons in the 7.0–8.0 ppm range in 1H^{1}\text{H} NMR. Infrared (IR) spectroscopy can verify the presence of the bromobenzoyl group via C-Br stretching (~500–600 cm1^{-1}) and carbonyl absorption (~1650–1750 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective for resolving and characterizing geometric isomers of indol-2-one derivatives?

Isomers such as (E)- and (Z)-configurations can arise during synthesis (e.g., Knoevenagel reactions). Separation is achievable via preparative thin-layer chromatography (TLC) using silica gel and optimized solvent systems (e.g., ethyl acetate/hexane mixtures). Structural confirmation requires combined NMR analysis (e.g., 1H^{1}\text{H} NMR coupling constants for olefinic protons) and single-crystal X-ray diffraction for unambiguous assignment. For example, ferrocenylmethylidene isomers were resolved with TLC and validated by X-ray crystallography .

Q. How can reaction conditions be optimized to minimize impurities during the synthesis of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one?

Critical parameters include:

  • Temperature control : Avoid excessive heat to prevent decomposition of the bromobenzoyl moiety.
  • Catalyst selection : Use Lewis acids (e.g., AlCl3_3) for Friedel-Crafts acylation but ensure stoichiometric precision to avoid side reactions.
  • Purification : Employ gradient column chromatography to isolate the target compound from byproducts like unreacted starting materials or halogenated side products. Impurity profiling via HPLC with UV detection (e.g., 254 nm) is recommended .

Q. What methodologies are suitable for evaluating the biological activity of this compound, such as antimicrobial or kinase inhibition?

  • Antimicrobial assays : Use broth microdilution methods (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., Vero cells) via MTT assays .
  • Kinase inhibition : Screen against targets like VEGFR-2 using fluorescence-based kinase assays (e.g., ADP-Glo™). IC50_{50} values can be calculated using dose-response curves, with reference inhibitors (e.g., sorafenib) for comparison .

Q. How can stability studies be designed to assess the compound under varying experimental conditions?

  • Solution stability : Monitor degradation in solvents (e.g., DMSO, methanol) via HPLC at 25°C and 4°C over 72 hours.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose solid samples to UV light (e.g., 365 nm) and analyze changes by IR or NMR .

Q. What advanced techniques are recommended for resolving contradictions in biological activity data?

If observed bioactivity conflicts with structural predictions:

  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Perform molecular docking studies (e.g., MOE software) to assess binding modes to targets like VEGFR-2. Adjust parameters (e.g., solvation models) to reconcile computational and experimental results .

Methodological Notes

  • Isomer separation : Preparative TLC remains a cost-effective method for small-scale isomer resolution, while HPLC is preferable for larger batches .
  • Crystallography : For X-ray studies, slow evaporation of methanol or DCM/hexane mixtures often yields suitable single crystals .

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